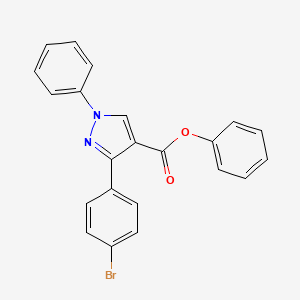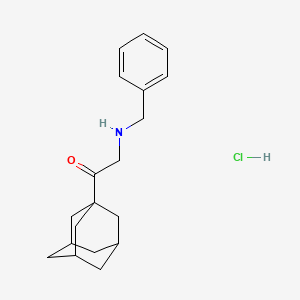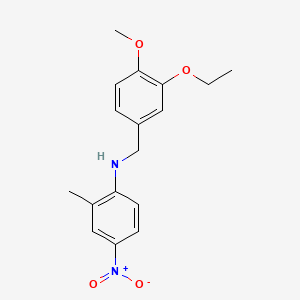![molecular formula C17H19NO4 B4890494 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)
1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline, also known as HMBP, is a prodrug of the amino acid L-proline. It is a compound that has been studied for its potential use in various scientific research applications, particularly in the field of biochemistry and physiology. In
Mécanisme D'action
The exact mechanism of action of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can have various biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, as mentioned earlier. It has also been shown to induce apoptosis in cancer cells. In addition, studies have suggested that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have various biochemical and physiological effects, making it a potentially useful tool for studying inflammation, cancer, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have suggested that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline may have neuroprotective effects, and further research could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can induce apoptosis in cancer cells, and further research could explore its potential in combination with other drugs to enhance its anti-cancer effects. Finally, further research could explore the mechanism of action of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline in order to gain a better understanding of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline involves the reaction of L-proline with 3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and a base such as triethylamine is used to facilitate the reaction. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline has also been studied for its potential use in cancer research. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,22)9-8-12-5-3-6-13(11-12)15(19)18-10-4-7-14(18)16(20)21/h3,5-6,11,14,22H,4,7,10H2,1-2H3,(H,20,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBHESDCPXSAMD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4890420.png)
![7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)



![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)
![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)

![4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B4890508.png)
![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890517.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)